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Compound of Interest

Compound Name: 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Cat. No.: B1591757 Get Quote

An In-Depth Technical Guide to the Physical Characteristics of 2-(4-Nitro-1H-pyrazol-3-
yl)pyridine

Introduction
2-(4-Nitro-1H-pyrazol-3-yl)pyridine, identified by CAS Number 192711-20-9, is a heterocyclic

building block of significant interest in modern chemical research.[1][2] Its molecular structure,

which fuses a pyridine ring with a nitro-substituted pyrazole moiety, makes it a valuable

intermediate in the synthesis of complex molecules. Primarily, it serves as a precursor in the

development of kinase inhibitors for oncological applications and as a scaffold in the creation of

novel agrochemicals.[1] The presence of the nitro group not only influences the electronic

properties of the molecule but also provides a reactive handle for further chemical

functionalization, rendering it a versatile tool in medicinal chemistry and materials science.[1]

This guide provides a comprehensive overview of the known and predicted physical

characteristics of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, offering researchers and drug

development professionals a foundational understanding of its properties. The methodologies

for characterization are detailed to ensure scientific rigor and reproducibility.

Molecular and Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its

behavior in various systems, from reaction solvents to biological media. For 2-(4-Nitro-1H-
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pyrazol-3-yl)pyridine, many of these properties are derived from computational models, which

provide reliable estimates for guiding experimental design.

Table 1: Summary of Molecular and Physicochemical Data

Property Value Source

Molecular Formula C₈H₆N₄O₂ [1][2]

Molecular Weight 190.16 g/mol [1][2]

CAS Number 192711-20-9 [2][3]

Predicted Boiling Point 433.0 ± 30.0 °C [1]

Predicted Density 1.447 ± 0.06 g/cm³ [1]

Topological Polar Surface Area

(TPSA)
84.71 Å² [2]

LogP (Predicted) 1.3799 [2]

Hydrogen Bond Acceptors 4 [2]

Hydrogen Bond Donors 1 [2]

Rotatable Bonds 2 [2]

Expert Insight: The predicted LogP value of 1.3799 suggests a moderate degree of

lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic

solvents. The Topological Polar Surface Area (TPSA) of 84.71 Å² is a key parameter in drug

development, suggesting potential for cell permeability. The single hydrogen bond donor (the

pyrazole N-H) and multiple acceptor sites (the pyridine nitrogen, pyrazole nitrogens, and

nitro oxygens) are crucial for understanding potential intermolecular interactions, such as

binding to a biological target or crystal lattice formation.

Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of

synthesized compounds. The following sections detail the standard techniques and expected

results for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atom-level information about the molecular structure by probing

the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are fundamental techniques for

identifying the carbon-hydrogen framework of an organic molecule.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal

reference for chemical shifts (δ = 0.00 ppm).

Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[4]

Data Acquisition: Record standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room

temperature. Further two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be

performed to confirm assignments.
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Caption: Workflow for NMR Spectroscopic Analysis.
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While specific, experimentally verified spectra for this compound are not publicly available, the

structure allows for the prediction of key features:

¹H NMR: One would expect to see distinct signals in the aromatic region (δ 7.0-9.0 ppm)

corresponding to the protons on the pyridine ring. A downfield singlet corresponding to the C-

H proton on the pyrazole ring is also anticipated. A broad singlet, characteristic of the N-H

proton of the pyrazole, would likely appear at a lower field (δ > 10 ppm), and its position may

be sensitive to solvent and concentration.[5]

¹³C NMR: Signals corresponding to the eight carbon atoms would be observed. Carbons

attached to nitrogen atoms (in both pyridine and pyrazole rings) and the carbon bearing the

nitro group would show characteristic chemical shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry

potassium bromide (KBr) powder.

Grinding: Grind the mixture thoroughly in an agate mortar to ensure a fine, homogeneous

powder.

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent disc.

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the

spectrum, typically from 4000 to 400 cm⁻¹.[4]

The key functional groups in 2-(4-Nitro-1H-pyrazol-3-yl)pyridine would produce characteristic

absorption bands:

N-H Stretch: A moderate to broad band around 3200-3400 cm⁻¹ from the pyrazole N-H

group.

Aromatic C-H Stretch: Sharp bands typically appearing just above 3000 cm⁻¹.
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C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the

aromatic pyridine and pyrazole rings.

NO₂ Stretch: Two strong, characteristic bands are expected for the nitro group: an

asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385

cm⁻¹. The presence of these two intense absorptions is a key diagnostic feature for this

compound.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is a powerful tool for determining the molecular weight of a compound and can provide

structural information through analysis of fragmentation patterns. High-resolution mass

spectrometry (HRMS) can determine the elemental formula with high accuracy.

Solution Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile.

Infusion: Infuse the solution directly into the electrospray ionization (ESI) source of the mass

spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal

for determining the molecular weight of the parent ion.

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to

observe different adducts.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts

Adduct Formula Predicted m/z

[M+H]⁺ [C₈H₇N₄O₂]⁺ 191.05635

[M+Na]⁺ [C₈H₆N₄NaO₂]⁺ 213.03829

[M+K]⁺ [C₈H₆KN₄O₂]⁺ 229.01223

[M-H]⁻ [C₈H₅N₄O₂]⁻ 189.04179

Data sourced from PubChem.[6]
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Crystallographic Data
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

atomic arrangement of a molecule in the solid state. This technique provides precise bond

lengths, bond angles, and information about intermolecular interactions like hydrogen bonding,

which govern crystal packing.

Expert Insight: While a solved crystal structure for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine is not

available in the public domain, analysis of a related, more complex molecule, 4-(4-

Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, provides valuable

insight into the types of structural features one might expect.[7] In this related structure, the

pyrazole ring is observed to be non-coplanar with the attached pyridine and nitrophenyl

rings.[7] The crystal packing is stabilized by intermolecular N-H···N and N-H···O hydrogen

bonds, forming a two-dimensional network.[7] A similar interplay of hydrogen bonding

involving the pyrazole N-H and the nitro group's oxygen atoms would be anticipated in the

crystal structure of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine.
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Caption: General Workflow for Single-Crystal X-ray Diffraction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1591757?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage and Handling
Proper storage is essential to maintain the integrity and purity of the compound. Commercial

suppliers recommend storing 2-(4-Nitro-1H-pyrazol-3-yl)pyridine at either 2-8°C or room

temperature, under a nitrogen atmosphere.[1][2] This indicates that the compound may be

sensitive to air, moisture, or prolonged exposure to higher temperatures.

Conclusion
2-(4-Nitro-1H-pyrazol-3-yl)pyridine is a compound with well-defined, albeit largely predicted,

physical characteristics. Its molecular structure gives rise to distinct spectroscopic signatures

that are crucial for its identification and quality control. The predicted physicochemical

properties provide a solid basis for its application in synthetic chemistry, particularly in the fields

of medicinal chemistry and agrochemical development. While direct experimental data for

some properties, such as its crystal structure and melting point, are not widely published,

established analytical workflows provide a clear path for researchers to determine these

characteristics empirically. This guide consolidates the available information to provide a robust

technical foundation for professionals working with this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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